N,N-dimethylaniline

説明

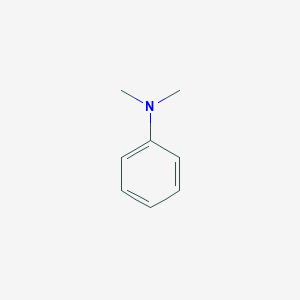

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTDJTHDQAWBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N, Array | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54140-98-6, Array | |

| Record name | Poly(N,N-dimethylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54140-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020507 | |

| Record name | N,N-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-dimethylaniline appears as a yellow to brown colored oily liquid with a fishlike odor. Less dense than water and insoluble in water. Flash point 150 °F. Toxic by ingestion, inhalation, and skin absorption. Used to make dyes and as a solvent., Dry Powder; Liquid, Pale yellow, oily liquid with an amine-like odor; Note: A solid below 36 degrees F; [NIOSH], Liquid, YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale yellow, oily liquid with an amine-like odor., Pale yellow, oily liquid with an amine-like odor. [Note: A solid below 36 °F.] | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-Dimethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

381 °F at 760 mmHg (NTP, 1992), 193 °C, 192-194 °C, 378 °F | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

145 °F (NTP, 1992), 63 °C, 145 °F (63 °C) (closed cup), 62 °C, 142 °F | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 1,454 mg/L at 25 °C, Freely soluble in alcohol, chloroform, ether, Soluble in acetone, benzene, organic solvents, Soluble in oxygenated and chlorinated solvents, Soluble in ethanol, ethyl ether, acetone, benzene; very soluble in chloroform, 1.45 mg/mL, Solubility in water: none, 2% | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-Dimethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.9557 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9537 g/cu cm at 20 °C, Relative density (water = 1): 0.96, 0.96 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.17 (Air = 1), Relative vapor density (air = 1): 4.2, 4.17 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 85.1 °F (NTP, 1992), 0.7 [mmHg], Vapor pressure: 1 mm Hg at 29.5 °C, 0.70 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 67, 1 mmHg | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Pale-yellow, oily liquid [Note: A solid below 36 degrees F], Yellowish to brownish, oily liquid | |

CAS No. |

121-69-7, 86362-18-7 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N,N-dimethyl-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86362-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7426719369 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-Dimethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

36.4 °F (NTP, 1992), 2.1 °C, 2.5 °C, 36 °F | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-Dimethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Mechanistic Investigations of N,n Dimethylaniline

Industrial Synthesis Pathways for N,N-Dimethylaniline

The traditional and most common industrial synthesis of this compound involves the N-alkylation of aniline (B41778) with methanol (B129727). This transformation can be carried out in either the liquid or gas phase, each with distinct process conditions and catalytic systems.

The liquid-phase synthesis of this compound is a well-established industrial method. alfa-chemistry.com This process typically involves the reaction of aniline with an excess of methanol in the presence of a strong acid catalyst, most commonly sulfuric acid. alfa-chemistry.com The reaction is conducted under high pressure in a corrosion-resistant autoclave. alfa-chemistry.com

In a typical industrial setup, aniline, methanol, and sulfuric acid are loaded into the autoclave. alfa-chemistry.com A molar ratio of approximately 1:3.56:0.1 (aniline:methanol:sulfuric acid) is often used. alfa-chemistry.com The reaction is heated to around 210-215°C at a pressure of 3-3.3 MPa for several hours. alfa-chemistry.com The use of excess methanol helps to drive the reaction equilibrium towards the formation of the desired this compound. alfa-chemistry.com Following the alkylation, the reaction mixture is neutralized with sodium hydroxide. The resulting oil layer, containing the product, is separated and purified by vacuum distillation to yield industrial-grade this compound, with theoretical yields reaching up to 96%. alfa-chemistry.com A significant drawback of this method is the high capital cost associated with the requirement for high-pressure, corrosion-resistant equipment. alfa-chemistry.comresearchgate.net

| Parameter | Value |

| Reactants | Aniline, Methanol |

| Catalyst | Sulfuric Acid |

| Molar Ratio (Aniline:Methanol:Catalyst) | 1 : 3.56 : 0.1 |

| Temperature | 210–215°C |

| Pressure | 3–3.3 MPa |

| Yield (Theoretical) | ~96% |

This table presents typical reaction conditions for the liquid-phase synthesis of this compound.

The gas-phase alkylation of aniline with methanol represents a more modern and advantageous industrial route. researchgate.net This method avoids the need for corrosive acid catalysts and high-pressure reactors, leading to lower capital costs and fewer environmental concerns like acidic wastewater. alfa-chemistry.comresearchgate.net In this continuous process, a vaporized mixture of aniline and methanol is passed over a solid heterogeneous catalyst at elevated temperatures and near-atmospheric pressure. alfa-chemistry.com

Various catalysts have been developed for this process, with alumina-based systems being prominent. researchgate.net For instance, a sulfate/glass catalyst can be used at 320°C under atmospheric pressure with a contact time of 6 seconds, achieving an aniline conversion of 99.5% and a theoretical yield of this compound of 98%. alfa-chemistry.com Another study utilizing β zeolite molecular sieves as the catalyst reported optimal conditions at 240-250°C with an aniline to methanol molar ratio of 1:3. researchgate.net Under these conditions, aniline conversion exceeded 99%, with selectivity for this compound greater than 86%. researchgate.net The key to the success of the gas-phase method lies in the selection and durability of the catalyst, with some modern spherical alumina (B75360) catalysts reportedly having a service life of over 5000 hours. alfa-chemistry.com

| Parameter | Catalyst System 1 alfa-chemistry.com | Catalyst System 2 researchgate.net |

| Catalyst | Sulfate / Glass | β Zeolite |

| Temperature | 320°C | 240–250°C |

| Pressure | Atmospheric | Not specified |

| Aniline:Methanol Molar Ratio | Not specified | 1 : 3 |

| Aniline Conversion | 99.5% | > 99% |

| This compound Selectivity | ~98% | > 86% |

This table compares two different catalytic systems for the gas-phase synthesis of this compound.

For the more environmentally benign gas-phase processes, a variety of solid acid and metal-based catalysts have been developed. These include:

Metal Oxides: Catalysts based on pelleted alumina, sometimes combined with proprietary additives, have been successfully used in low-pressure, vapor-phase reactions. researchgate.net Metals such as nickel, iron, aluminum, manganese, copper, and chromium can be part of these catalytic formulations. alfa-chemistry.com

Zeolites: Microporous solid catalysts like β zeolite and others with MFI structures (e.g., Sn-MFI) are effective for aniline methylation. researchgate.netbohrium.com The acidic sites within the zeolite framework facilitate the alkylation reaction. researchgate.net β zeolite, for instance, can achieve high aniline conversion (>99%) and good selectivity towards this compound (>86%). researchgate.net

Advanced Catalysts: Recent research has explored more sophisticated catalytic systems. These include cobalt catalysts supported on metal-organic frameworks (MOFs) and palladium nanoparticles, which are effective for N-alkylation reactions via a "hydrogen-borrowing" mechanism. rsc.orgmdpi.com This mechanism involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine, and subsequent reduction of the imine intermediate. mdpi.com

Advanced Synthetic Routes to this compound

Beyond traditional methods starting from aniline, innovative one-pot strategies have been developed that begin with more readily available precursors like nitrobenzene (B124822). These routes often offer higher atom economy and milder reaction conditions.

A direct, one-pot synthesis of this compound from nitrobenzene and methanol has been successfully developed. rsc.orgrsc.org This process ingeniously combines several reaction steps in a single vessel using a pretreated Raney-Ni® catalyst. rsc.orgresearchgate.net The reaction proceeds through a sequence of:

Hydrogen production from methanol.

In-situ hydrogenation of nitrobenzene to aniline.

N-methylation of the newly formed aniline. rsc.orgrsc.org

In this system, methanol serves multiple roles simultaneously: as a hydrogen source for the nitrobenzene reduction, an alkylating agent for the methylation step, and the reaction solvent. rsc.orgresearchgate.net This tandem transformation is typically carried out in a stainless-steel autoclave at a temperature of 170°C (443 K) and under nitrogen pressure (3 MPa). rsc.orgresearchgate.net This methodology achieves a high yield of this compound, reported to be up to 98%, with complete conversion of aniline. rsc.orgrsc.org

| Parameter | Value |

| Starting Materials | Nitrobenzene, Methanol |

| Catalyst | Pretreated Raney-Ni® |

| Temperature | 170°C (443 K) |

| Pressure | 3.0 MPa (N₂) |

| Yield of this compound | up to 98% |

This table summarizes the conditions for the one-pot synthesis of this compound from nitrobenzene.

An innovative and green approach for the synthesis of N,N-dimethylanilines involves the N,N-dimethylation of nitrobenzene using carbon dioxide (CO₂) as a C1 source and water (H₂O) as a hydrogen source. nih.govrsc.org This transformation is achieved via an electrochemical reaction under ambient conditions, representing a significant advancement in sustainable chemistry. nih.govresearchgate.net

The process utilizes a specially designed electrocatalyst, Pd/Co–N/carbon, where palladium nanoparticles are supported on a cobalt-nitrogen-doped carbon material. rsc.org The reaction is performed in an electrolyte solution containing acetonitrile (B52724) and an ionic liquid, with 1-amino-methylphosphonic acid (AMPA) acting as a thermal co-catalyst. nih.govrsc.org In this system, H+ generated from water serves as the hydrogen source for the reduction of nitrobenzene and the subsequent methylation using CO₂. nih.govrsc.org This electrocatalytic method allows for the smooth conversion of various nitrobenzene derivatives into their corresponding N,N-dimethylanilines with satisfactory yields under mild conditions. nih.gov

| Parameter | Value |

| Starting Materials | Nitrobenzene, Carbon Dioxide, Water |

| C1 Source | Carbon Dioxide |

| Hydrogen Source | Water |

| Catalyst | Pd/Co–N/carbon (electrocatalyst), AMPA (co-catalyst) |

| Conditions | Ambient |

| Reaction Type | Electrochemical |

This table outlines the components and conditions for the electrocatalytic synthesis of this compound.

Electrocatalytic Synthesis Approaches

The electrochemical synthesis of this compound and its derivatives represents a field of growing interest, offering alternative routes to conventional chemical methods. Electrocatalytic approaches, in particular, provide pathways for reactions to occur under mild conditions with high selectivity.

One notable example involves the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline to synthesize sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine. rsc.org This process is carried out in an aqueous ethanol (B145695) solution at a pH of 7.0. The electrochemical method allows for the clean synthesis of N,N-diarylsulfonyl derivatives with yields ranging from 55% to 76%. rsc.org The mechanism of the anodic oxidation of this compound in acetonitrile has been investigated using rapid scan cyclic voltammetry. utexas.edu This study revealed that the process involves the formation of a DMA•+ radical cation. utexas.edu These electrogenerated radical cations then undergo a second-order coupling reaction with deprotonation to form N,N,N',N'-tetramethylbenzidine. utexas.edu The experimental data supported an EC (electrochemical-chemical) and EE (electrochemical-electrochemical) reaction mechanism. utexas.edu

Furthermore, the electropolymerization of this compound can lead to the formation of polymer films with ion-exchange properties, which can be used to modify electrode surfaces. acs.org These modified electrodes have potential applications in various electrochemical processes.

Mechanistic investigations into the anodic oxidation of this compound have provided valuable insights. At platinum electrodes, the oxidation process is complex and involves the formation of radical intermediates. acs.orgacs.org Spectroscopic and voltammetric studies have been crucial in elucidating the reaction pathways and identifying the products formed. acs.org

Synthesis and Characterization of this compound Derivatives

The synthesis of derivatives of this compound allows for the introduction of various functional groups, leading to a wide range of chemical properties and applications. These derivatives are synthesized through several methods, including electrophilic aromatic substitution and Mannich reactions.

A common synthetic route is the nitration of this compound. The reaction with a nitrating mixture of sulfuric acid and nitric acid typically yields m-nitrodimethylaniline as the major product. chemicalbook.com This is because under the strongly acidic conditions, the dimethylamino group is protonated, acting as a meta-directing group.

Halogenated derivatives of this compound can also be synthesized. For instance, the treatment of N,N-dialkylaniline N-oxides with thionyl halides provides a method for the selective para-bromination or ortho-chlorination of N,N-dialkylanilines. sciforum.net

The Mannich reaction is another versatile method for producing this compound derivatives. This reaction involves the aminoalkylation of an acidic proton located on a substrate with formaldehyde (B43269) and a secondary amine, such as N,N-dimethylamine. uobaghdad.edu.iqresearchgate.netnih.gov This method has been used to synthesize a variety of Mannich bases from compounds like indole (B1671886) and benzimidazole. uobaghdad.edu.iqnih.gov

The characterization of these synthesized derivatives is crucial for confirming their structure and purity. A combination of spectroscopic techniques and physical property measurements is typically employed.

Interactive Data Table of this compound Derivatives

| Derivative | Synthetic Method | Characterization Data | Reference(s) |

| m-Nitrodimethylaniline | Nitration of this compound with H2SO4/HNO3 | M.p.: 59-60 °C | chemicalbook.com |

| 4-Bromo-N,N-dimethylaniline | Treatment of this compound N-oxide with thionyl bromide | M.p.: 29–31 °C; 1H NMR (400 MHz, CDCl3) δ: 7.30 (d, J = 9.1 Hz, 2H), 6.59 (d, J = 9.1 Hz, 2H), 2.92 (s, 6H); 13C NMR (101 MHz, CDCl3) δ: 149.6, 131.8, 114.2, 108.6, 40.7 | sciforum.net |

| N,N-bis-(4,5-dimethyl-2-hydroxybenzyl)-N(2-pyridylmethyl)amine | Mannich condensation | Crystal structure determined by X-ray diffraction. | sciforum.net |

| N-formyl tetrahydropyrimidine (B8763341) derivatives | Biginelli reaction | IR, 1H-NMR, 13C-NMR, Mass spectroscopy. For compound 4d: IR (N-H stretch): 3277 cm-1; 13C NMR δ: 167.54 (–CHO), 163.18 (–CONH–), 150.01 (C=O), 55.84 (–OCH3), 17.94 (–CH3). | chemrevlett.com |

| p-dimethylaminobenzaldoxime | Reaction of p-dimethylaminobenzaldehyde with hydroxylamine (B1172632) hydrochloride | FT-IR (cm-1): 3246 (O-H), 1606 (C=N). | nih.gov |

Spectroscopic characterization provides detailed structural information. For instance, in the 1H NMR spectrum of 4-bromo-N,N-dimethylaniline, the aromatic protons appear as doublets, and the methyl protons appear as a singlet. sciforum.net The 13C NMR spectrum shows distinct signals for the aromatic carbons and the methyl carbons. sciforum.net Infrared (IR) spectroscopy is useful for identifying functional groups. For example, the N-H stretching vibration in N-formyl tetrahydropyrimidine derivatives is observed in the IR spectrum. chemrevlett.com Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

Reactivity and Reaction Mechanisms of N,n Dimethylaniline

Electrophilic Aromatic Substitution Reactions

The lone pair of electrons on the nitrogen atom in N,N-dimethylaniline can be delocalized into the aromatic ring through resonance, which increases the electron density on the ring and activates it towards electrophilic attack. vaia.com This enhanced nucleophilicity makes the compound highly reactive with a range of electrophiles.

The nitration of this compound is highly dependent on the reaction conditions, particularly the acidity of the medium. In a strongly acidic environment, such as a mixture of concentrated sulfuric acid and nitric acid, the dimethylamino group is protonated. doubtnut.comstackexchange.com The resulting anilinium ion, -N⁺H(CH₃)₂, is strongly electron-withdrawing and deactivating. This effect directs the incoming electrophile, the nitronium ion (NO₂⁺), to the meta position, which is less deactivated than the ortho and para positions. doubtnut.com Consequently, the major product under these conditions is meta-nitro-N,N-dimethylaniline. doubtnut.com

However, the reaction can follow a different course. Research has shown that the reaction of the N,N-dimethylanilinium ion with nitric acid in approximately 85% sulfuric acid can be catalyzed by nitrous acid. rsc.org This catalyzed reaction does not proceed through the formation and subsequent oxidation of a C-nitroso intermediate. rsc.org Instead, the initial products are a mixture of p-nitro-N,N-dimethylaniline and N,N,N′,N′-tetramethylbenzidine. rsc.org The proportion of the p-nitro product decreases as the acidity of the solution decreases. rsc.org The kinetics of this catalyzed pathway are first-order with respect to both the N,N-dimethylanilinium ion and the nitrosonium ion, and zeroth-order with respect to nitric acid at concentrations above 0.15 mol dm⁻³. rsc.org

The Friedel-Crafts reaction is generally considered incompatible with amines because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating it. nih.govresearchgate.net However, recent studies have demonstrated that a cyclic diaminocarbene-gold(I) complex can effectively catalyze the Friedel-Crafts alkylation of this compound with alkenes. nih.govnih.gov

Theoretical investigations have shown that this reaction proceeds via an electrophilic aromatic substitution mechanism. nih.govresearchgate.net The gold cation activates the C=C double bond of the alkene, generating an electrophilic species that is then attacked by the electron-rich aromatic ring of this compound. nih.govnih.gov The reaction exhibits high regioselectivity, with the para-substituted product being energetically more favorable, which aligns with experimental observations. nih.govnih.gov

The mechanism is also substrate-dependent. The reaction with α-methylstyrene follows the Markovnikov rule, where the activation energy to form the branched product is lower. nih.govnih.gov In contrast, the reaction with an olefinic ketone like butenone proceeds via an anti-Markovnikov pathway, with the activation energy for the linear product being lower than that for the branched product. nih.govresearchgate.net These findings explain the high para-selectivity and the influence of the alkene substrate on the final product structure. nih.govnih.gov A green, solvent-free method using a choline (B1196258) chloride-zinc chloride deep eutectic solvent has also been developed for the alkylation of N,N-dialkylanilines with β-nitrostyrenes, yielding exclusively para-substituted products. researchgate.net

Metallation Chemistry of this compound

The directing ability of the dimethylamino group also plays a crucial role in the metallation of the aromatic ring. Depending on the reagents and reaction strategy, metallation can be directed to either the meta or ortho positions.

Anilines are generally considered modest directing groups for metallation. beilstein-journals.org However, studies using a mixed-metal synergic base, sodium TMP-zincate ((TMEDA)Na(TMP)(t-Bu)Zn(t-Bu)), have shown a surprising and unusual regioselectivity. beilstein-journals.orgnih.gov Direct zincation of this compound with this reagent leads predominantly to meta-metallation. beilstein-journals.orgnih.gov The crystalline complex isolated from this reaction was identified as the meta-zincated product, ((TMEDA)Na(TMP)(m-C₆H₄-NMe₂)Zn(t-Bu)). nih.gov

Quenching the reaction mixture with iodine confirms the regioselectivity. When the isolated crystals of the meta-zincated complex are treated with iodine, N,N-dimethyl-3-iodoaniline is produced quantitatively. nih.govnih.gov Analysis of the crude reaction mixture after iodination reveals a mixture of regioisomers, with the meta-isomer being the major product. beilstein-journals.orgnih.gov

In contrast to direct zincation, an indirect metallation approach yields exclusively the ortho-substituted product. beilstein-journals.orgnih.gov This method involves the sodiation of this compound with n-butylsodium (n-BuNa) in the presence of TMEDA, which produces the dimeric, ortho-sodiated complex, [((TMEDA)Na(o-C₆H₄-NMe₂))]₂. beilstein-journals.orgnih.gov Spectroscopic analysis of the reaction solution shows no evidence of other metallated isomers, confirming that ortho-deprotonation is the sole pathway. beilstein-journals.orgnih.gov

When this ortho-sodiated species is subsequently treated with a dialkylzinc compound like di-tert-butylzinc (t-Bu₂Zn), a co-complex is formed. nih.gov An alternative indirect approach involves adding TMP(H) to the reaction mixture, which yields the ortho-isomer of the complex obtained from direct zincation, ((TMEDA)Na(TMP)(o-C₆H₄-NMe₂)Zn(t-Bu)). beilstein-journals.orgnih.gov Quenching this reaction with iodine gives a high ratio of the ortho-iodinated product, further confirming the ortho-selectivity of the initial sodiation step. beilstein-journals.orgnih.gov Theoretical calculations support these experimental findings, indicating that sodiation favors ortho-metallation, while the direct sodium-mediated zincation favors meta-metallation. nih.gov

| Metallation Method | Reagent(s) | ortho:meta:para Ratio | Major Product |

|---|---|---|---|

| Direct Sodium-Mediated Zincation | (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu), then I₂ | 6:73:21 | meta |

| Indirect Sodiation (followed by co-complexation and iodination) | 1. n-BuNa/TMEDA 2. t-Bu₂Zn, TMP(H), then I₂ | 16.6:1.6:1.0 | ortho |

Oxidation Chemistry and Radical Formation in this compound Systems

This compound can be oxidized by various reagents, often leading to the formation of radical intermediates and complex product mixtures.

The reaction with benzoyl peroxide exhibits complex kinetics and results in several products. cdnsciencepub.com A major product identified is an unstable Würster salt of tetramethylbenzidine. cdnsciencepub.com The proposed mechanism involves the initial formation of a molecular complex between the amine and the peroxide, which then decomposes to produce radical products. cdnsciencepub.com These radicals can then undergo further reactions, including a para-coupling reaction to form the tetramethylbenzidine derivative. cdnsciencepub.com

Iron-catalyzed oxidation of this compound with molecular oxygen in acetonitrile (B52724) yields a mixture of N-methylformanilide and 4,4′-methylenebis(N,N′-dimethylaniline), along with N-methylaniline. rsc.org The composition of the product mixture is highly dependent on the specific iron complex or salt used as the catalyst. rsc.org Similarly, oxidation with cupric chloride produces N-p-dimethylaminobenzyl-N-methylaniline and 4,4′-bisdimethylaminodiphenylmethane, which are considered intermediates in the formation of dyes like crystal violet and methyl violet. rsc.org

Electrochemical studies using rapid scan cyclic voltammetry have shown that the anodic oxidation of this compound in acetonitrile proceeds via the formation of a radical cation (DMA⁺•). utexas.edu This radical cation is unstable and undergoes a second-order coupling reaction with another radical cation, accompanied by deprotonation, to form N,N,N',N'-tetramethylbenzidine. utexas.edu The rate constant for this coupling reaction has been determined to be 6.3 x 10⁵ M⁻¹ s⁻¹. utexas.edu

Anodic Oxidation Mechanisms and Product Formation (e.g., N,N,N',N'-tetramethylbenzidine)

The proposed mechanism suggests that the electrogenerated DMA•+ radical cations then undergo a second-order coupling reaction. utexas.edu This coupling, specifically a para-para coupling, followed by deprotonation, leads to the formation of TMB. utexas.educdnsciencepub.com In acidic acetonitrile solutions, DMA is quantitatively oxidized to TMB. nih.gov However, in the absence of acid, the reaction can also produce 4,4'-methylenebis(this compound) (MDMA). nih.gov

The formation of MDMA is suggested to occur via an alternative pathway where the DMA radical cation (A) is deprotonated by a base (like another DMA molecule or a hydroxy ion) to form a methyl(phenyl)aminomethyl radical (B). This radical then reacts with a neutral DMA molecule, leading to a series of steps that ultimately produce MDMA. nih.gov

Rapid scan cyclic voltammetry has been instrumental in studying these mechanisms, allowing for the observation of the short-lived DMA•+ radical cation at high scan rates (above 500 V s⁻¹ in acetonitrile). utexas.edu The data from these studies support an EC2EE reaction mechanism, where a reversible electron transfer (E) is followed by an irreversible second-order chemical reaction (C2), which is then followed by two subsequent electron transfers (EE) corresponding to the two-step oxidation of the TMB product. utexas.edu

Table 1: Products of this compound Anodic Oxidation

| Product Name | Chemical Formula | Conditions Favoring Formation |

| N,N,N',N'-Tetramethylbenzidine (TMB) | C₁₆H₂₀N₂ | Acidic media (e.g., acetonitrile with HCl) acs.orgnih.gov |

| 4,4'-Methylenebis(this compound) (MDMA) | C₁₇H₂₂N₂ | Neutral dry acetonitrile nih.gov |

| TMB Radical Cation/Dication (Würster's Salt) | [C₁₆H₂₀N₂]•+ / [C₁₆H₂₀N₂]²⁺ | Further oxidation of TMB acs.orgcdnsciencepub.com |

Reaction Kinetics and Mechanisms with Peroxides (e.g., Benzoyl Peroxide)

The reaction between this compound (DMA) and benzoyl peroxide exhibits complex kinetics. cdnsciencepub.comresearchgate.net Studies conducted between 0°C and 25°C have described the rate of peroxide decomposition with the following relation:

−d[P]/dt = kₐ[A][P] + kₑ[A]¹/²[P]³/²

Where [P] is the concentration of benzoyl peroxide and [A] is the concentration of DMA. cdnsciencepub.comresearchgate.net This rate law suggests a combination of a simple bimolecular reaction and a more complex, free-radical chain process.

The proposed mechanism involves an initial polar reaction forming an unstable intermediate, which then decomposes into radical products. cdnsciencepub.com A key product identified in this reaction is an unstable Würster's salt of N,N,N',N'-tetramethylbenzidine (TMB), indicating that TMB is a significant intermediate in the reaction pathway. cdnsciencepub.comcdnsciencepub.com The formation of this TMB derivative occurs rapidly, even at 0°C. cdnsciencepub.com

The reaction is also utilized as an initiator system for polymerization, where the generated radicals initiate the polymerization of monomers like styrene (B11656) and vinyl chloride. researchgate.net The rate of polymerization is significantly increased by the presence of DMA. researchgate.net When this system is used to catalyze the reaction of DMA with oxygen, a chain reaction occurs, leading to a nearly quantitative yield of hydrogen peroxide. researchgate.net This oxidation reaction is sensitive to the solvent, with rates being much greater in polar solvents like acetonitrile or methanol (B129727) compared to non-polar solvents like toluene. researchgate.net

Table 2: Kinetic Parameters for DMA-Benzoyl Peroxide Reaction

| Parameter | Description |

| Rate Equation | −d[P]/dt = kₐ[A][P] + kₑ[A]¹/²[P]³/² cdnsciencepub.comresearchgate.net |

| Key Intermediate | N,N,N',N'-Tetramethylbenzidine (TMB) cdnsciencepub.comcdnsciencepub.com |

| Major Products (under N₂) | Benzoic acid, Formaldehyde (B43269), N-methylaniline cdnsciencepub.com |

| Minor Products (under N₂) | o-Benzoyloxydimethylaniline, p,p'-Methylene-bis-N,N-dimethylaniline cdnsciencepub.com |

| Effect of Solvent Polarity | Rate is higher in more polar solvents researchgate.net |

Spectroscopic Characterization of this compound Radical Cations

The this compound radical cation (DMA•+), a key transient intermediate in many of its reactions, has been successfully characterized using advanced spectroscopic techniques. Time-resolved resonance Raman (TR³) spectroscopy has been particularly informative. aip.org By exciting in the weak absorption band of the radical cation around 480 nm, detailed vibrational spectra have been obtained for DMA•+ and its isotopic derivatives. aip.org

The analysis of these Raman spectra reveals that the DMA•+ possesses a quinoidal-type structure where the molecular framework is nearly planar. aip.org This planarity is stabilized by methyl substituents on the phenyl ring. aip.org The observed changes in vibrational frequencies compared to the neutral DMA molecule are consistent with the changes in the highest occupied molecular orbital (HOMO) population upon ionization. aip.org A notable analogy exists between the Raman spectra of DMA•+ and the biphenyl (B1667301) radical cation, suggesting a similar chromophore structure and a comparable distortion in their respective resonant excited states. aip.org

More recently, the direct detection of the short-lived DMA•+ has been achieved using mass spectrometry (MS) coupled with electrochemical methods. nih.gov By using a desorption electrospray ionization (DESI) source with a waterwheel working electrode, researchers were able to sample the electrode surface during the electrochemical oxidation of DMA and detect the DMA•+ intermediate. nih.gov This technique demonstrated the ability to capture electrochemically generated intermediates with extremely short half-lives, on the order of microseconds. nih.gov

Table 3: Spectroscopic Data for this compound Radical Cation (DMA•+)

| Spectroscopic Technique | Key Findings | Reference |

| Time-Resolved Resonance Raman (TR³) | Quinoidal-type, near-planar structure. Excitation at ~480 nm. | aip.org |

| Electrochemical Mass Spectrometry (DESI-MS) | Direct detection of DMA•+ (m/z 121). Confirmed its transient nature. | nih.gov |

| Cyclic Voltammetry | Reversible oxidation peak observed at high scan rates (>500 V/s). | utexas.edu |

Photoinduced Electron Transfer Processes Involving this compound

This compound (DMA) is a well-established electron donor in photoinduced electron transfer (PET) reactions. When paired with a suitable photoexcited acceptor, DMA can donate an electron, leading to the formation of the DMA radical cation (DMA•+) and the acceptor radical anion.

Theoretical studies have modeled the PET reaction between DMA and excited-state anthracene (B1667546) in acetonitrile solution. aip.orgresearchgate.net These studies use a solvation coordinate to describe the dynamics of the reaction and construct potential energy surfaces using molecular orbital methods. aip.org The results indicate that the diabatic free energy curves are well-approximated by parabolas, and they explore the dependence of the electron transfer rate on the distance between the donor and acceptor. aip.org

Experimentally, the fluorescence quenching of various molecules by DMA serves as evidence for PET. For instance, the photoluminescence of cadmium sulfide (B99878) (CdS) nanoparticles is efficiently quenched by DMA. The rate of this quenching is dependent on the morphology and crystallinity of the CdS, with single-crystal nanorods showing a significantly higher quenching rate constant (kq = 3.5 x 10¹⁰ M⁻¹s⁻¹) compared to polycrystalline nanoclusters. This is attributed to the highly ordered crystal planes in the nanorods facilitating more efficient electron transfer from the HOMO of DMA to the valence band of the excited CdS.

PET reactions involving DMA have also been studied in heterogeneous systems, such as on the surface of silica (B1680970). ias.ac.in The quenching of excited-state pyrene (B120774) by DMA on silica surfaces is accompanied by the formation of an exciplex. ias.ac.in

N-Oxidation and N-Demethylation Reaction Pathways

The metabolism of this compound (DMA) in biological systems proceeds primarily through two major pathways: N-oxidation and N-demethylation. nih.govwikipedia.orgchemicalbook.com In vitro studies using liver microsomal preparations from various species have confirmed the formation of this compound N-oxide (DMA N-oxide) via N-oxidation, and N-methylaniline (NMA) and formaldehyde via N-demethylation. nih.govchemicalbook.com